molecular formula C21H22N2O4 B4407201 N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide

Cat. No. B4407201
M. Wt: 366.4 g/mol
InChI Key: XXRYCUUHDUYBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide, also known as Compound A, is a novel chemical compound that has been of great interest to scientists and researchers in recent years. The compound has been found to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A is not fully understood, but studies have suggested that it works by inhibiting the activity of a protein called NF-κB. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB activity, this compound A may be able to suppress inflammation and cell proliferation, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound A has a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound A has also been found to have antioxidant effects, which may help to protect cells from oxidative damage. Additionally, this compound A has been shown to have a protective effect on the liver, making it a potential treatment for liver diseases such as cirrhosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer development and testing potential cancer treatments. However, one limitation of using this compound A in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A. One area of interest is in developing new formulations of the compound that have improved solubility and bioavailability. Another area of research is in exploring the potential of this compound A as a treatment for other diseases, such as fibrotic diseases and liver diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and to identify other potential targets for the compound.

Scientific Research Applications

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound A has potent anti-cancer activity, particularly against breast cancer cells. In addition to its anti-cancer properties, this compound A has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for a variety of inflammatory and fibrotic diseases.

properties

IUPAC Name

N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-23-20(25)17-10-9-15(11-18(17)21(23)26)22-19(24)14(3)27-16-7-5-4-6-8-16/h4-11,13-14H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYCUUHDUYBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide
Reactant of Route 5
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide
Reactant of Route 6
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide

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